methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate
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Overview
Description
Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate, a pyrazole-bearing compound, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .
Biochemical Pathways
The compound’s mode of action likely involves the disruption of key biochemical pathways within the target organisms. For instance, it may interfere with the synthesis of essential proteins or nucleic acids, thereby inhibiting the growth and proliferation of the organisms
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The compound has been found to exhibit superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Preparation Methods
The synthesis of methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-aminobenzoic acid with ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure settings depending on the desired reaction .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown promise in biological assays for its potential antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the formulation of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit specific enzymes in plant pathogens
Comparison with Similar Compounds
Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate can be compared with other pyrazole derivatives, such as:
Methyl 4-(3-methoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical reactivity.
Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its solubility and pharmacokinetic properties.
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity compared to the ester form
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-19-10-13(15(18-19)23-5-2)14(20)17-12-8-6-11(7-9-12)16(21)22-3/h6-10H,4-5H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPKQARJBIXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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